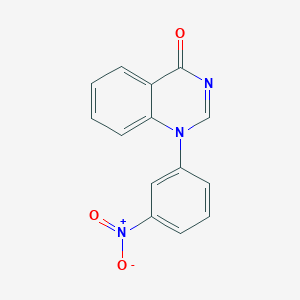

1-{3-nitrophenyl}-4(1H)-quinazolinone

Description

Significance of the Quinazolinone Scaffold in Contemporary Chemical and Biological Research

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the development of new therapeutic agents. nih.govresearchgate.net Its significance stems from the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.govhmdb.ca The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and physicochemical properties. nih.gov This structural flexibility has made it a frequent target for synthetic and medicinal chemists, leading to the development of several clinically approved drugs. nih.gov The stability of the quinazolinone ring to metabolic degradation and its ability to interact with various biological targets further enhance its appeal in drug discovery. nih.gov

Theoretical Frameworks for Understanding Quinazolinone Derivatives

The biological activity of quinazolinone derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Theoretical frameworks, such as quantitative structure-activity relationship (QSAR) studies and molecular docking simulations, are crucial tools for understanding these relationships. nih.gov These computational methods allow researchers to predict the biological activity of novel derivatives and to understand their binding modes with specific biological targets, such as enzymes and receptors. nih.govnih.gov For instance, the introduction of different substituents on the quinazolinone core can significantly alter its electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules. nih.gov Molecular modeling studies can provide insights into the key pharmacophoric features required for a particular biological activity, guiding the rational design of more potent and selective analogues.

Current State of Research on N1-Substituted Quinazolinones and Nitro-Phenyl Moieties in Heterocyclic Chemistry

Research into N1-substituted quinazolinones has revealed that the nature of the substituent at this position can profoundly influence the compound's biological profile. nih.gov Studies on various N1-substituted analogues have demonstrated a wide range of activities, including anti-inflammatory and other pharmacological effects. nih.gov

Research Trajectories and Unexplored Avenues for 1-{3-nitrophenyl}-4(1H)-quinazolinone

While the quinazolinone scaffold is well-explored, the specific compound this compound remains a relatively underexplored entity in the scientific literature. Based on the known activities of related compounds, several promising research trajectories can be envisioned.

Table 1: Potential Research Directions for this compound

| Research Area | Rationale | Potential Applications |

|---|---|---|

| Anticancer Evaluation | Many quinazolinone derivatives, including those with nitrophenyl substituents, exhibit potent anticancer activity. nih.govmdpi.com | Development of novel chemotherapeutic agents. |

| Antimicrobial Screening | The quinazolinone core is a known pharmacophore for antimicrobial agents. nih.gov | Discovery of new antibiotics or antifungal agents. |

| Enzyme Inhibition Assays | Quinazolinones are known to inhibit various enzymes, such as kinases and polymerases. nih.govmdpi.com | Development of targeted therapies for various diseases. |

| Computational Studies | Molecular modeling can elucidate the structure-activity relationships and guide further optimization. | Rational design of more potent and selective analogues. |

| Development of Novel Synthetic Methodologies | Exploring new, efficient, and green synthetic routes can facilitate access to a wider range of derivatives for biological testing. researchgate.netrsc.org | Advancement of synthetic organic chemistry. |

Future research should focus on the synthesis and thorough characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential biological activities. Furthermore, computational studies could provide valuable insights into its mechanism of action and guide the design of more potent analogues. The exploration of this particular derivative could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Properties

Molecular Formula |

C14H9N3O3 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

1-(3-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9N3O3/c18-14-12-6-1-2-7-13(12)16(9-15-14)10-4-3-5-11(8-10)17(19)20/h1-9H |

InChI Key |

ZSNPEKSGYGAQSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Structure Activity Relationship Sar Analysis of 1 3 Nitrophenyl 4 1h Quinazolinone Analogues

Systematic Elucidation of N1-Substituent Effects on Quinazolinone Activity Profiles

The substituent at the N1 position of the quinazolinone ring plays a pivotal role in modulating biological activity, primarily by influencing the molecule's binding affinity to target proteins. Research into various quinazolinone series has demonstrated that both the size and electronic nature of the N1-substituent are critical determinants of potency.

In studies on quinazoline (B50416) derivatives as Na+/H+ exchanger-1 (NHE-1) inhibitors, the nature of the N1-substituent was shown to be a key factor. For instance, structure-activity analysis suggested that bulky N1-substituents like allyl and benzyl (B1604629) groups favor a methyl group at another position (R3), whereas a smaller methyl group at N1 is more compatible with an unbranched side chain. nih.gov The influence of the N1 substituent also extends to other activities, such as antiplatelet effects, where the order of activity was found to be no substituent > methyl > allyl > benzyl. nih.gov

For quinazoline-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, SAR studies have revealed that hydrogen bond formation between the N-1 nitrogen of the quinazoline ring and methionine residues (e.g., Met793) in the kinase's active site leads to a tighter binding conformation and increased inhibitory potency. nih.gov This highlights the importance of the N1 position in establishing crucial interactions within the target's binding pocket.

Interactive Table 1: Effect of N1-Substituents on NHE-1 Inhibition

| Compound Series | N1-Substituent | Observed Activity Trend (NHE-1 Inhibition) | Reference |

|---|---|---|---|

| 3a-d | Methyl | Tolerates unbranched side chain (R3=H) | nih.gov |

| 3a-d | Allyl, Benzyl | Favors methyl group at R3 | nih.gov |

| - | Unsubstituted | Highest antiplatelet activity | nih.gov |

| - | Methyl | High antiplatelet activity | nih.gov |

| - | Allyl | Moderate antiplatelet activity | nih.gov |

| - | Benzyl | Lower antiplatelet activity | nih.gov |

Influence of the Nitro Group and Phenyl Ring Position on Biological Interactions

For 1-phenyl-4(1H)-quinazolinone analogues, the substitution pattern on the phenyl ring is a critical determinant of biological activity. The position of the nitro group—ortho, meta, or para—and its strong electron-withdrawing nature significantly impact how the molecule interacts with its biological targets.

In the context of antibacterial activity against S. aureus, a systematic study of N1-phenyl quinazolinones revealed a clear positional preference. acs.org When the phenyl ring was substituted with a nitro group, the para-substituted analogue (1) was found to be superior to both the meta (3) and ortho (4) isomers. acs.org This finding suggests that the geometry of the para-substituted compound allows for more favorable interactions within the binding site of the target, likely a Penicillin-Binding Protein (PBP). acs.orgnih.gov The study also noted a general preference for small, electron-withdrawing groups on this ring, with nitro, fluoro, chloro, and nitrile groups all conferring potent activity. acs.org

The importance of a nitro substituent has been observed in other quinazolinone series as well. For example, a series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas showed good antimicrobial activity. juniperpublishers.com Similarly, the introduction of a nitro group at the C-5 position of a benzamide (B126) moiety attached to a quinazoline scaffold led to a twofold increase in EGFR inhibitory activity. mdpi.com In another study, 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone was identified as one of the most active compounds in an antitumor screen. mdpi.com

Interactive Table 2: Effect of Nitro Group Position on Antibacterial Activity

| Compound | N1-Phenyl Substitution | Activity against S. aureus (MIC) | Relative Potency | Reference |

|---|---|---|---|---|

| Analogue 1 | para-nitro | Potent | Superior | acs.org |

| Analogue 3 | meta-nitro | Less Potent | Inferior to para | acs.org |

| Analogue 4 | ortho-nitro | Less Potent | Inferior to para | acs.org |

Structure-Function Correlates of the Quinazolinone Core System (Positions 2, 6, 8, etc.)

The quinazolinone core itself offers multiple sites for substitution, and modifications at positions 2, 6, and 8 have been extensively shown to be significant for modulating pharmacological activity. nih.govresearchgate.netnih.gov

Position 2: The substituent at the C2 position is crucial for defining the compound's activity profile. For antimicrobial quinazolinones, the presence of methyl, amine, or thiol groups at position 2 is considered essential. nih.gov In the realm of anticancer research, 2-aryl-substituted quinazolines have shown antiproliferative potency. nih.gov A study on Cyclin-Dependent Kinase 9 (CDK9) inhibitors found that a (3-bromophenyl) moiety at position 2 resulted in a significant improvement in inhibitory activity. mdpi.com The combination of a 2-methoxyphenyl substitution with a basic side chain at position 8 also yielded a compound with a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov

Position 6: Substitutions at the C6 position of the quinazolinone ring have been widely explored. In one study, introducing an iodine atom at position 6, while keeping position 2 unsubstituted, resulted in a compound with sub-micromolar activity against CDK9. mdpi.com However, replacing the iodine with a strongly electron-withdrawing nitro group at position 6 (in a 2-p-chlorophenyl analogue) led to a reduction in potency. mdpi.com Conversely, other studies have shown that a 6-nitro group can be beneficial for activity. juniperpublishers.com Halogenation at this position is also a common strategy; for instance, 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives showed improved COX-2 inhibition. nih.gov

Position 8: The C8 position is another key site for modification. The introduction of halogens, such as iodine, at both the C6 and C8 positions has been shown to significantly improve antibacterial activity. nih.gov Aiming to identify optimal structural requirements for biological activity, researchers have also incorporated basic side chains at the C8 position, which, in combination with specific C2 substituents, led to potent antiproliferative compounds. nih.gov

Interactive Table 3: Influence of Quinazolinone Core Substituents on Biological Activity

| Position | Substituent | Biological Activity | Observation | Reference |

|---|---|---|---|---|

| 2 | Methyl, Amine, Thiol | Antimicrobial | Essential for activity | nih.gov |

| 2 | 3-Bromophenyl | Anticancer (CDK9 Inhibition) | Significant improvement in activity | mdpi.com |

| 6 | Iodine | Anticancer (CDK9 Inhibition) | Sub-micromolar activity | mdpi.com |

| 6 | Nitro | Anticancer (CDK9 Inhibition) | Reduced potency compared to other groups | mdpi.com |

| 6 & 8 | Iodine (Di-iodo) | Antimicrobial | Significantly improved activity | nih.gov |

| 8 | Basic Side Chain | Anticancer (Antiproliferative) | Potent activity in combination with C2-aryl group | nih.gov |

Comparative SAR Studies with Diverse Quinazolinone Chemical Space

The SAR of 1-{3-nitrophenyl}-4(1H)-quinazolinone analogues can be better understood when placed in the context of the broader quinazolinone chemical space. Comparative studies reveal that while the nitrophenyl moiety is effective, other substituents can offer comparable or superior activity depending on the biological target.

For antibacterial agents targeting S. aureus, a comparative study of N1-phenyl quinazolinones showed that while a para-nitro group was potent, compounds with para-nitrile and para-alkynyl groups were even more potent. acs.org This suggests that while a strong electron-withdrawing group is favored at the para position, the specific nature and geometry of the substituent are key to maximizing potency.

In the development of anticancer agents, quinazolinone-based hybrids have emerged as a promising strategy. nih.gov The addition of fragments like 1,2,3-triazole to the quinazolinone core has been shown to enhance antituberculosis activity, with aromatic groups on the triazole increasing binding interactions. nih.gov This molecular hybridization approach creates new chemical entities with potentially improved pharmacological profiles compared to simpler substituted quinazolinones. nih.gov

Furthermore, the 4(3H)-quinazolinone scaffold has been successfully utilized as a bioisostere for other pharmacophores. In the design of PARP-1 inhibitors, the 4-quinazolinone scaffold served as an effective replacement for the phthalazinone core of the drug Olaparib, yielding derivatives with appreciable inhibitory activity. rsc.org This demonstrates the versatility of the quinazolinone core in mimicking the structural and electronic features of other key heterocyclic systems.

Molecular Mechanisms of Action and Pharmacological Target Engagement of 1 3 Nitrophenyl 4 1h Quinazolinone Derivatives

In Vitro Enzyme Inhibition Studies

The inhibitory activity of 1-{3-nitrophenyl}-4(1H)-quinazolinone derivatives has been evaluated against several classes of enzymes, revealing a broad spectrum of biological activity.

Interactions with Pyrimidine (B1678525) Biosynthesis Enzymes (e.g., Aspartate Transcarbamylase)

The synthesis of pyrimidines is a critical pathway for cell proliferation, making its enzymes attractive targets for anticancer drug development. Quinazoline (B50416) derivatives, being structurally analogous to the native pyrimidine ring, have been explored for their potential to inhibit key enzymes in this pathway. researchgate.net However, specific studies detailing the direct inhibitory effects of this compound or its close derivatives on aspartate transcarbamylase or other enzymes of the pyrimidine biosynthesis pathway are not extensively available in the current body of scientific literature. The focus has largely been on other kinase and hydrolase targets.

Carbonic Anhydrase Inhibition Kinetics and Specificity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain quinazolinone derivatives bearing benzene (B151609) sulfonamide moieties have demonstrated potent inhibitory activity against carbonic anhydrases. mdpi.com These compounds are designed to target the zinc ion in the enzyme's active site. While the broader class of quinazolinones has been investigated, specific kinetic data for the inhibition of carbonic anhydrase by this compound is not prominently reported.

Modulation of Hydrolase Activity (e.g., Urease, α-Glucosidase, Tyrosinase)

Derivatives of this compound have shown significant inhibitory potential against various hydrolases.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. A number of quinazolinone derivatives have been identified as potent urease inhibitors. For instance, hybrid molecules of quinazolin-4(3H)-one have demonstrated outstanding urease inhibitory potential, with some derivatives exhibiting significantly lower IC50 values than the standard inhibitor thiourea.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several quinazolinone derivatives have been reported as potent α-glucosidase inhibitors. Studies have shown that these compounds can inhibit the enzyme through various mechanisms, including competitive and non-competitive inhibition. The structure-activity relationship suggests that the nature and position of substituents on the quinazolinone core play a crucial role in their inhibitory potency.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes melanin (B1238610) biosynthesis. Its inhibitors are of interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. Research has indicated that certain quinazolinone derivatives can effectively inhibit tyrosinase activity.

| Enzyme | Derivative/Compound | IC50 (µM) | Type of Inhibition |

| Urease | Quinazolinone-coumarin hybrids | 1.26 ± 0.07 - 1.82 ± 0.10 | Not Specified |

| α-Glucosidase | 2-Arylquinazolin-4(3H)-ones | Varies with substitution | Competitive/Non-competitive |

| Tyrosinase | Substituted quinazolinone derivatives | Varies with substitution | Not Specified |

Tyrosine Kinase Pathway Modulation (e.g., EGFR, PI3Kδ, Cdk4)

The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a primary target for many anticancer therapies. Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are approved EGFR inhibitors. nih.gov Derivatives of quinazoline have been extensively studied for their ability to inhibit EGFR. The binding mode typically involves the quinazoline nitrogen atoms forming hydrogen bonds with key residues in the ATP-binding pocket of the EGFR kinase domain. The presence of a nitro group, as in this compound, can influence the electronic properties and binding affinity of the molecule. While specific IC50 values for this compound are not always explicitly detailed, the class of compounds is known for potent EGFR inhibition. nih.gov

Phosphoinositide 3-kinase (PI3K) Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers. Quinazoline derivatives have been designed as inhibitors of PI3K, often as dual inhibitors targeting both PI3K and other kinases. arabjchem.org However, specific data on the modulation of the PI3Kδ isoform by this compound is limited.

Cyclin-Dependent Kinase 4 (Cdk4) Modulation: Cyclin-dependent kinases are essential for cell cycle progression. The development of Cdk4 inhibitors is a key strategy in cancer therapy. While some heterocyclic compounds are known to target Cdks, specific inhibitory data for this compound against Cdk4 is not well-documented in publicly available research.

| Target Kinase | Derivative Class | IC50 | Key Findings |

| EGFR | Quinazoline and pyrido[2,3-d]pyrimidine (B1209978) derivatives | As low as 2.97 nM | High inhibitory activity against EGFR and cancer cell lines. nih.gov |

| PI3K | 4-Methyl Quinazoline derivatives | Varies | Designed as dual inhibitors of PI3K and histone deacetylases. arabjchem.org |

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Cellular and Molecular Pathway Investigations

The enzymatic inhibitory activities of this compound derivatives translate into effects on various cellular and molecular pathways. The primary focus of investigation has been on cancer cells, where these compounds have been shown to induce apoptosis and inhibit proliferation.

The inhibition of the EGFR and PI3K pathways by quinazoline derivatives disrupts downstream signaling cascades that are vital for cancer cell survival and proliferation. nih.gov For instance, inhibition of EGFR can block the activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis. Studies on novel quinazoline-1,2,3-triazole hybrids have demonstrated their ability to inhibit MET kinase, another important receptor tyrosine kinase, and induce apoptosis in cancer cells. nih.gov These compounds were also found to potentially target PDGFRA kinase. nih.gov The anticancer effects of quinazoline derivatives are often attributed to their ability to modulate these critical signaling networks, ultimately leading to the suppression of tumor growth.

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many chemotherapeutic agents exert their anticancer effects. Derivatives of the quinazolinone family have been shown to trigger this process through both intrinsic and extrinsic pathways.

Research has demonstrated that certain quinazolinone derivatives can initiate apoptosis by activating caspases, a family of cysteine proteases that are central to the execution of the apoptotic program. For instance, some novel 3,4-dihydroquinazolinone derivatives have been found to cause a significant increase in early apoptosis, which is associated with the activation of caspase-3. bue.edu.eg The activation of caspase-3 can be initiated through both the death receptor (extrinsic) and the mitochondrial (intrinsic) pathways. bue.edu.eg In the intrinsic pathway, the release of cytochrome c from the mitochondria activates caspase-9, which in turn activates caspase-3. bue.edu.eg Some quinazolinone derivatives have been observed to induce apoptosis through this very mechanism. bue.edu.eg

Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is a key aspect of the intrinsic apoptotic pathway. Studies on novel quinazoline derivatives carrying substituted-sulfonamides have shown their ability to activate the apoptotic pathway in MCF-7 breast cancer cells. nih.gov Molecular docking assessments have suggested that these compounds can fit into the active site of Bcl-2, thereby inhibiting its anti-apoptotic function and promoting cell death. nih.gov Additionally, some quinazolinone chalcones have been reported to induce mitochondrial-dependent apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to regulate the expression of Bcl-2 family proteins. bue.edu.eg The downregulation of anti-apoptotic proteins such as Survivin and XIAP has also been noted with certain 3,4-dihydroquinazolinone derivatives, further contributing to the induction of apoptosis. bue.edu.eg

Table 1: Apoptosis Induction by Quinazolinone Derivatives

| Compound Class | Mechanism of Apoptosis Induction | Key Molecular Targets | Cell Line(s) | Reference |

|---|---|---|---|---|

| 3,4-dihydroquinazolinone derivatives | Significant increase in early apoptosis, downregulation of IAPs | Caspase-3, Survivin, XIAP | HepG-2 | bue.edu.eg |

| Quinazolinone-benzenesulfonamide derivative | Activation of caspases | Caspases 3, 8, and 9 | HCT-116 | bue.edu.eg |

| Quinazoline carrying substituted-sulfonamides | Activation of apoptotic cell death pathway | Bcl-2 | MCF-7 | nih.gov |

Regulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

Disruption of the normal cell cycle is another key strategy for anticancer drug action. Several derivatives of this compound have demonstrated the ability to halt cell cycle progression, most notably at the G2/M transition phase. This arrest prevents cancer cells from entering mitosis and subsequently leads to cell death.

The transition from the G2 phase to the M phase is tightly regulated by the cyclin B1-CDK1 complex. nih.govnih.gov The formation and activation of this complex are essential for mitotic onset. nih.gov Research has shown that a novel quinazoline derivative, 04NB-03, induces cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Similarly, certain 3,4-dihydroquinazolinone derivatives have been found to impair cell proliferation by causing cell cycle arrest at the G2/M phase. bue.edu.eg This effect is often associated with the modulation of key regulatory proteins. For instance, some quinazolinone derivatives have been shown to induce G2/M arrest by affecting cycle-related proteins, which can lead to apoptosis. mdpi.com

The mechanism behind this G2/M arrest often involves the downregulation of the cyclin B1-CDK1 complex. The binding of cyclin B1 to CDK1 is a critical step for its activation and subsequent phosphorylation of downstream targets necessary for mitosis. nih.gov By interfering with the levels or function of cyclin B1 or CDK1, quinazolinone derivatives can effectively block cells in the G2 phase. nih.gov Some studies have also highlighted the overexpression of p21, a cyclin-dependent kinase inhibitor, as a contributing factor to the observed cell cycle arrest induced by these compounds. bue.edu.eg

Table 2: Cell Cycle Regulation by Quinazolinone Derivatives

| Compound/Derivative Class | Effect on Cell Cycle | Mechanism | Cell Line(s) | Reference |

|---|---|---|---|---|

| 04NB-03 (a quinazoline derivative) | G2/M phase arrest | ROS-dependent mechanism | Hepatocellular carcinoma cells | nih.gov |

| 3,4-dihydroquinazolinone derivatives | G2/M phase arrest | Overexpression of p21 | HepG-2 | bue.edu.eg |

| Quinazolinone chalcone | S and G2/M phase arrest | Inhibition of PI3K/Akt/mTOR signaling | HCT-116 | bue.edu.eg |

| 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one | G2/M phase arrest | Not specified | Oral squamous cell carcinoma | bue.edu.eg |

Inhibition of Microtubule Dynamics and Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. Targeting microtubule dynamics is a well-established and effective anticancer strategy. A number of quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.

These compounds often exert their effects by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding disrupts the normal process of microtubule assembly, leading to a destabilization of the microtubule network. mdpi.comnih.gov The structural features of colchicine, including a trimethoxyphenyl ring, are important for its binding to tubulin. nih.gov Several quinazolinone-based inhibitors have been designed to mimic these features.

For example, novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, disrupt the microtubule network in cells, and consequently induce G2/M cell cycle arrest and apoptosis. nih.gov Molecular docking studies have confirmed that these compounds can occupy the colchicine binding site of tubulin. nih.gov Similarly, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to inhibit tubulin polymerization by targeting the colchicine site, leading to G2/M phase arrest and apoptosis in leukemia cells. researchgate.net The inhibitory activity of these compounds on tubulin polymerization is often comparable to that of known microtubule inhibitors like combretastatin (B1194345) A-4. mdpi.com

Table 3: Inhibition of Microtubule Dynamics by Quinazolinone Derivatives

| Compound Class | Mechanism of Action | Binding Site | Effect | Reference |

|---|---|---|---|---|

| 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives | Inhibition of tubulin polymerization | Colchicine site | Disruption of microtubule network, G2/M arrest, apoptosis | nih.gov |

| 4-biarylaminoquinazoline analogues | Inhibition of tubulin polymerization | Colchicine site | Dual inhibition of tubulin and tyrosine kinases for some analogues | nih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Inhibition of tubulin polymerization | Colchicine site | G2/M arrest, apoptosis in leukemia cells | researchgate.net |

| Quinoline-containing combretastatin A-4 analogues | Inhibition of tubulin polymerization | Not specified | G2/M arrest, apoptosis | mdpi.com |

Interference with Innate Immune Signaling (e.g., TLR4 Pathways)

The innate immune system plays a crucial role in the body's initial defense against pathogens and in orchestrating subsequent adaptive immune responses. Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. TLR4, in particular, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers downstream signaling pathways that lead to the production of inflammatory cytokines.

The signaling from TLR4 proceeds through two main adaptor proteins: MyD88 and TRIF. nih.govnih.gov Both pathways are critical for a maximal inflammatory response to LPS. nih.gov While there is extensive research on the anti-inflammatory properties of various natural and synthetic compounds that modulate TLR signaling, specific studies on the direct interaction of this compound or its close derivatives with the TLR4 pathway are limited. However, the broader class of N-containing heterocyclic compounds, to which quinazolinones belong, has been investigated for anti-inflammatory activities. tandfonline.com It is plausible that some quinazolinone derivatives could interfere with TLR4 signaling, potentially by inhibiting key kinases in the MyD88 or TRIF-dependent pathways, but further research is needed to establish a direct link and elucidate the precise mechanisms for this specific class of compounds.

Ligand Interactions with G-quadruplex Nucleic Acid Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in functionally significant genomic regions, such as telomeres and the promoter regions of oncogenes like MYC. nih.gov The stabilization of G-quadruplexes, particularly in telomeres, can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is essential for maintaining telomere length and enabling immortal proliferation. Consequently, G-quadruplexes have emerged as attractive targets for anticancer drug development.

Several quinazoline derivatives have been synthesized and evaluated for their ability to bind to and stabilize telomeric G-quadruplex DNA. nih.gov These compounds can mimic a tetracyclic aromatic system, which is a common feature of many G-quadruplex ligands. nih.gov For instance, a series of N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) derivatives were shown to have a strong binding affinity and good selectivity for telomeric G-quadruplex DNA, even surpassing previously reported quinazoline-based ligands. nih.gov This interaction leads to the inhibition of telomerase activity and can induce cellular senescence. nih.gov While these findings are promising for the quinazoline scaffold in general, specific studies detailing the interaction of this compound with G-quadruplex structures are not yet available.

Multi-Targeting Strategies and Polypharmacology

The concept of "one drug, one target" has been progressively replaced by the understanding that many effective drugs, particularly in cancer therapy, exert their effects by interacting with multiple targets. This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. Quinazolinone derivatives are prime examples of multi-target agents.

Many quinazolinone-based compounds have been developed as multi-target tyrosine kinase inhibitors (TKIs). tandfonline.comnih.gov Tyrosine kinases, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs), are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and angiogenesis. ekb.egingentaconnect.com Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple kinases, including CDK2, HER2, and EGFR. nih.gov For example, some derivatives act as type-II inhibitors against CDK2 and type-I inhibitors against EGFR. tandfonline.com

Furthermore, some anilinoquinazoline (B1252766) derivatives have been shown to act as dual inhibitors of both receptor and non-receptor tyrosine kinases. nih.gov In addition to their kinase inhibitory activity, certain quinazoline derivatives also function as tubulin polymerization inhibitors, as discussed in section 4.2.3. nih.gov This dual mechanism of action, targeting both signaling pathways and the cytoskeleton, represents a powerful multi-targeting strategy. The ability of a single compound to induce apoptosis, cause cell cycle arrest, and inhibit microtubule function underscores the significant potential of the quinazolinone scaffold in the development of effective, multi-targeted anticancer therapies. mdpi.com

Table 4: Multi-Targeting Profile of Quinazolinone Derivatives

| Compound Class/Derivative | Primary Targets | Secondary/Additional Targets | Therapeutic Strategy | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivatives (e.g., 2i and 3i) | CDK2, HER2, EGFR | - | Multi-kinase inhibition | tandfonline.comnih.gov |

| Anilinoquinazoline derivatives | Receptor and non-receptor tyrosine kinases | - | Broad spectrum kinase inhibition | nih.gov |

| 4-biphenylaminoquinazoline derivatives | EGFR, FGFR-1, PDGFRβ, Abl1, Src | Tubulin (Colchicine site) | Dual tyrosine kinase and microtubule inhibition | nih.gov |

| Quinazolin-4-one derivatives bearing 1,2,3-triazole and glycoside moieties | EGFR, VEGFR-2 | - | Dual inhibition of key growth factor receptors | nih.gov |

Computational and Theoretical Chemistry Approaches in Investigating 1 3 Nitrophenyl 4 1h Quinazolinone

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

The prioritization of lead compounds in drug discovery is significantly influenced by their predicted ADME profiles. Favorable ADME properties are essential for a compound to reach its target in sufficient concentration and exert a therapeutic effect without causing undue toxicity. In silico tools leverage a variety of computational models to predict these characteristics based on the molecule's structure. These models are often built on large datasets of experimentally determined properties and employ algorithms ranging from simple property calculations to complex machine learning models.

For the broader class of quinazolinone derivatives, numerous studies have utilized computational approaches to predict their ADME profiles. actascientific.comnih.gov These investigations consistently highlight that the quinazolinone scaffold is a versatile platform for developing potential medicinal agents with favorable pharmacokinetic properties. actascientific.com It is a common practice to assess compounds against established criteria such as Lipinski's rule of five to gauge their drug-likeness and potential for oral bioavailability. researchgate.netnih.gov

Based on the general findings for structurally related quinazolinone compounds, a predictive overview of the ADME properties of 1-{3-nitrophenyl}-4(1H)-quinazolinone can be formulated. It is important to note that these are general expectations and that the specific substitution of the 3-nitrophenyl group will modulate these properties.

General Predicted ADME Properties for Quinazolinone Derivatives

| ADME Property | Predicted Outcome for Quinazolinone Derivatives |

| Absorption | High gastrointestinal absorption is frequently predicted for quinazolinone analogues, suggesting good potential for oral bioavailability. actascientific.com |

| Distribution | Predictions for blood-brain barrier (BBB) permeability can vary among different quinazolinone derivatives. nih.gov The ability to cross the BBB is highly dependent on the specific physicochemical properties of the individual compound. |

| Metabolism | Metabolism is often predicted to occur via cytochrome P450 (CYP) enzymes. Some quinazolinone derivatives have been predicted to be inhibitors of specific CYP isoforms, such as CYP1A and CYP2D6. actascientific.com |

| Excretion | The route and rate of excretion are less commonly detailed in general in silico predictions for this class of compounds and would be highly dependent on the metabolic fate of the specific molecule. |

This table presents generalized predictions for the quinazolinone class of compounds based on available literature. Specific data for this compound is not available.

The prediction of high gastrointestinal absorption for many quinazolinone analogues is a promising characteristic, as oral administration is the most common and convenient route for drug delivery. actascientific.com The distribution of a compound, particularly its ability to penetrate the blood-brain barrier, is a critical factor for drugs targeting the central nervous system. For this compound, its potential to cross the BBB would need to be specifically evaluated, as this is a key differentiator among various quinazolinone derivatives. nih.gov

Metabolic stability is another crucial parameter, as rapid metabolism can lead to a short duration of action and the formation of potentially toxic byproducts. The interaction with cytochrome P450 enzymes is a key aspect of drug metabolism, and in silico predictions can flag potential drug-drug interactions. actascientific.com The prediction that some quinazolinones may inhibit certain CYP isoforms suggests that this would be an important area for experimental validation for this compound. actascientific.com

Advanced Analytical and Biophysical Methodologies in Quinazolinone Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of newly synthesized compounds like 1-{3-nitrophenyl}-4(1H)-quinazolinone. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, the FTIR spectrum would be expected to show characteristic absorption bands. For instance, the carbonyl group (C=O) of the quinazolinone ring typically exhibits a strong absorption band in the range of 1650-1710 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, usually observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present. Research on related quinazolinone derivatives has shown characteristic peaks for the C=O group and other key functionalities. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure. For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The protons on the quinazolinone and nitrophenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. Similarly, the ¹³C NMR spectrum would display a signal for each unique carbon atom, with the carbonyl carbon appearing significantly downfield (around δ 160-165 ppm). Although specific data for the 1-substituted isomer is scarce, studies on other nitrophenyl quinazolinone derivatives provide a reference for the expected chemical shifts. For example, in a related compound, 3-methoxy-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, the aromatic protons appear in the range of δ 6.65-7.93 ppm. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the confirmation of the molecular formula. For this compound (C₁₄H₉N₃O₃), the expected monoisotopic mass would be precisely determined, providing strong evidence for its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to study conjugation. Quinazolinone derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The absorption bands in the range of 210–285 nm are generally assigned to π–π* transitions, while those appearing in the 285–320 nm range can be attributed to n–π* transitions. nih.gov The presence of the nitrophenyl group can influence the position and intensity of these absorption maxima.

| Technique | Expected Observations for this compound | Reference Data from Related Compounds |

| **FTIR (cm⁻¹) ** | C=O stretch: ~1680, NO₂ stretch: ~1530 & ~1350, Aromatic C-H/C=C | For 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one: C=O at 1653 cm⁻¹ researchgate.net |

| ¹H NMR (ppm) | Aromatic protons: δ 7.0-8.5 | For 3-methoxy-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one: aromatic protons at δ 6.65-7.93 researchgate.net |

| ¹³C NMR (ppm) | Carbonyl carbon: ~162, Aromatic carbons: δ 115-150 | For 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one: C=O at δ 164.7 researchgate.net |

| HRMS (m/z) | Precise mass corresponding to C₁₄H₉N₃O₃ | For 2-(p-Nitrophenyl)quinazolin-4(1H)-one: [M+H]⁺ observed nih.gov |

| UV-Vis (nm) | π–π* and n–π* transitions in the 200-400 nm range | Quinazoline (B50416) derivatives show absorption maxima around 314-318 nm. nih.gov |

Chromatographic Separations for Compound Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for these purposes in quinazolinone research.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer with acetonitrile (B52724) or methanol). The separation of quinazolinone isomers can be challenging due to their similar polarities. Method development often involves optimizing the mobile phase composition, pH, and gradient to achieve adequate resolution. The use of a diode-array detector (DAD) allows for the acquisition of UV spectra for each separated peak, aiding in peak identification and purity assessment. Several studies have reported the use of HPLC for the analysis of quinazolinone derivatives. nih.govacs.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and lower solvent consumption. UPLC is particularly useful for analyzing complex reaction mixtures and for high-throughput screening. The principles of method development for UPLC are similar to those for HPLC but require instrumentation capable of handling higher backpressures. UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for metabolite identification in biological matrices. rsc.org

| Parameter | Typical Conditions for Quinazolinone Analysis |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture |

| Detection | UV (often at multiple wavelengths) or Mass Spectrometry (MS) |

| Flow Rate | 0.5-1.5 mL/min (HPLC), 0.2-0.6 mL/min (UPLC) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Protein Complex Structures

Determining the three-dimensional structure of this compound, particularly when bound to a biological target, provides invaluable insights into its mechanism of action and can guide the design of more potent and selective analogs.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an emerging technique that is particularly powerful for determining the structure of large protein complexes, including those bound to small molecule ligands. While less common for small molecule-protein complexes compared to X-ray crystallography, cryo-EM can be advantageous when obtaining large, well-diffracting crystals is a bottleneck. This technique could potentially be used to study the interaction of this compound with a large protein or protein complex.

Biophysical Assays for Binding Affinity and Kinetic Studies

Biophysical assays are employed to quantify the binding affinity and kinetics of a ligand to its biological target. This information is critical for understanding the potency and mechanism of action of a drug candidate.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. This information provides a complete thermodynamic profile of the binding of this compound to its target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) to a ligand immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. These kinetic parameters offer deeper insights into the binding mechanism beyond just the affinity.

Fluorescence-Based Assays: Various fluorescence-based techniques can be used to study ligand-protein interactions. For example, if the target protein has intrinsic tryptophan fluorescence, the binding of a ligand like this compound may cause a change in the fluorescence signal, which can be used to determine the binding affinity. Alternatively, fluorescently labeled ligands or competitive binding assays with a fluorescent probe can be employed.

| Assay | Information Obtained | Relevance to this compound Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), stoichiometry (n) | Provides a complete thermodynamic profile of the interaction with a target protein. |

| Surface Plasmon Resonance (SPR) | Association rate (kₐ), dissociation rate (kₑ), equilibrium constant (Kₑ) | Offers real-time kinetic information about the binding process. |

| Fluorescence Spectroscopy | Binding affinity (Kₑ) | Can be a high-throughput method to screen for binding and determine affinity. |

Future Directions and Perspectives in Academic Research on 1 3 Nitrophenyl 4 1h Quinazolinone

Rational Design of Chemically Diverse Quinazolinone Scaffolds as Molecular Probes

The rational design of new molecules is a fundamental strategy in medicinal chemistry aimed at optimizing biological activity and exploring structure-activity relationships (SAR). researchgate.net For the 1-{3-nitrophenyl}-4(1H)-quinazolinone scaffold, this approach involves the systematic modification of its core structure to generate a library of chemically diverse analogs. mdpi.com These analogs can then serve as molecular probes to investigate biological pathways and identify new therapeutic targets.

Future research will likely focus on several key areas of modification:

Substitution at the Phenyl Ring: The 3-nitro group on the phenyl ring is a key feature. Its electronic and steric properties can be modulated by replacing it with other functional groups, such as amino, hydroxyl, halogen, or alkyl groups. These changes can significantly impact the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Molecular Hybridization: A promising strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules. nih.gov This technique, which has been successfully applied to other quinazolinones, can lead to compounds with dual or enhanced modes of action. nih.gov For example, linking it to moieties like triazoles, pyrazoles, or sulfonamides could yield novel agents with improved potency. benthamdirect.comekb.eg

These rationally designed derivatives can be used to probe the active sites of enzymes like kinases or to study cellular processes, providing valuable insights into their function and dysfunction in disease. mdpi.comnih.gov

Table 1: Examples of Quinazolinone Scaffold Modifications and Biological Activities

| Compound Class | Key Structural Modification | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| 2-Aryl-Substituted Quinazolines | Substituted phenyl or naphthyl ring at C2 | Antiproliferative, Kinase Inhibition | mdpi.com |

| Quinazolinone-Triazole Hybrids | 1,2,4-triazole thioether moiety | Antibacterial, Antifungal | mdpi.com |

| Quinazolinone-Sulfonamide Conjugates | Benzenesulfonamide group attached | Antimicrobial, EGFR Inhibition | nih.govnih.gov |

| 6,8-Di-iodo-quinazolinones | Iodine atoms at positions 6 and 8 | Antimicrobial | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and prediction of the activity of new compounds. nih.govnih.gov These computational tools are particularly valuable for navigating the vast chemical space of quinazolinone derivatives.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing datasets of quinazolinone compounds with known biological activities. mdpi.com These models can then predict the potential efficacy, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of novel, rationally designed derivatives of this compound before they are synthesized. mdpi.comnih.gov This in silico screening significantly reduces the time and cost associated with experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new quinazolinone-based structures with desired properties. nih.gov By learning from the structural features of known active molecules, these algorithms can propose novel derivatives of this compound that are optimized for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR): ML can be used to build sophisticated QSAR models that identify the precise structural features of the this compound scaffold that are most critical for its biological activity. mdpi.com This knowledge can guide further rational design efforts to enhance potency and selectivity. The combination of QSP (Quantitative Systems Pharmacology) and ML/AI can further unlock insights from complex datasets. frontiersin.org

The application of these AI/ML approaches can help prioritize the most promising candidates for synthesis and biological evaluation, streamlining the discovery pipeline. mdpi.commit.edu

Development of Novel Methodologies for Mechanistic Elucidation at the Molecular and Cellular Levels

Understanding how this compound exerts its biological effects at the molecular and cellular levels is crucial for its development as a therapeutic agent or research tool. Future research will require the application and development of novel methodologies to elucidate these mechanisms.

Key approaches include:

Advanced Synthesis Techniques: The development of efficient and sustainable synthetic methods is essential for producing the necessary derivatives for mechanistic studies. Recent advances in synthetic chemistry, such as metal-free, photocatalytic, and cascade reactions, offer greener and more versatile routes to quinazolinone synthesis. acs.orgnih.govmdpi.com These methods facilitate the creation of structurally complex analogs needed for detailed SAR studies.

Molecular Docking and Dynamics: Computational techniques like molecular docking and molecular dynamics simulations can predict how this compound and its derivatives bind to specific protein targets. nih.govnih.govbenthamdirect.com These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, helping to explain the basis of its activity.

Cell-Based Assays: To understand its effects on cellular function, a range of assays will be necessary. For instance, cell cycle analysis can determine if the compound induces arrest at specific phases, a common mechanism for anticancer agents. nih.gov Kinase inhibition assays can identify specific enzymes in signaling pathways that are modulated by the compound. nih.gov Furthermore, studies on its impact on processes like apoptosis, angiogenesis, or inflammatory cytokine release can reveal its broader cellular effects. nih.govnih.gov

Target Identification: A significant challenge is often identifying the direct molecular target of a bioactive compound. Techniques such as thermal proteome profiling, affinity chromatography using immobilized compound derivatives, and photo-affinity labeling are powerful methods for "deconvoluting" the target of this compound within the complex cellular environment.

Potential for this compound as a Lead Structure for Chemical Biology Tools

A lead structure serves as a starting point for the development of new drugs or chemical probes. mdpi.com Given the established biological versatility of the quinazolinone scaffold, this compound holds significant potential as a lead structure for creating sophisticated chemical biology tools. nih.govnih.gov

Future research in this area could pursue:

Development of Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound structure, researchers can create probes to visualize its distribution within cells and tissues. These probes can be used in high-content screening and advanced microscopy to study its interaction with cellular components in real-time.

Creation of Affinity-Based Probes: Modifying the lead structure with a reactive group or an affinity tag (like biotin) allows for the creation of probes for target identification and validation. These tools can be used in pull-down assays to isolate and identify binding partners from cell lysates, thereby uncovering novel mechanisms of action and biological pathways.

Scaffold for Targeted Protein Degraders (PROTACs): The this compound scaffold could potentially be developed into a ligand for a specific protein of interest. This ligand could then be incorporated into a Proteolysis-Targeting Chimera (PROTAC), a technology that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.

By serving as a versatile and tunable scaffold, this compound can be engineered into a variety of chemical tools that will not only advance our understanding of its own biological activities but also enable broader investigations into complex biological systems.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gefitinib (B1684475) |

| Erlotinib |

| Lapatinib |

| Vandetanib |

| Imatinib |

| Nitraquazone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.